molecular formula C20H17NO4 B13551973 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid

1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B13551973
M. Wt: 335.4 g/mol
InChI Key: MRXKVPVZLNUCQC-UHFFFAOYSA-N
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Description

1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions to occur at other sites on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group of the pyrrole-3-carboxylic acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The Fmoc group can be removed using a base such as piperidine in an organic solvent.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group to yield the free amino acid .

Scientific Research Applications

1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved are related to the specific peptides and proteins being synthesized .

Comparison with Similar Compounds

Similar Compounds

  • 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-cysteine
  • 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tyrosine
  • 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-proline

Uniqueness

1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific structure and the presence of the pyrrole ring, which imparts distinct chemical properties. This makes it particularly useful in certain peptide synthesis applications where other Fmoc-protected amino acids may not be suitable .

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-3-carboxylic acid

InChI

InChI=1S/C20H17NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,22,23)

InChI Key

MRXKVPVZLNUCQC-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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